CZ415

mTOR signaling cancer biology immunology

Rapalogs incompletely block mTOR, causing compensatory AKT activation. CZ415 solves this by direct ATP-competitive dual mTORC1/mTORC2 inhibition. - Dual mTORC1/mTORC2 blockade: pS6RP IC50=14.5 nM, pAKT IC50=14.8 nM; >1000-fold selectivity over 285 kinases. - Superior anti-fibrotic efficacy vs. rapamycin in TGF-β1-treated fibroblasts; suppresses IL-6, TNF-α, IL-1β. - Orally bioavailable (rat F=44%); proven in CIA arthritis model; ships at ambient temperature for rapid global delivery.

Molecular Formula C22H29N5O4S
Molecular Weight 459.6 g/mol
CAS No. 1429639-50-8
Cat. No. B606909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCZ415
CAS1429639-50-8
SynonymsCZ415;  CZ-415;  CZ 415.
Molecular FormulaC22H29N5O4S
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOCC4C
InChIInChI=1S/C22H29N5O4S/c1-5-23-21(28)24-16-8-6-15(7-9-16)19-25-18-17(13-32(29,30)22(18,3)4)20(26-19)27-10-11-31-12-14(27)2/h6-9,14H,5,10-13H2,1-4H3,(H2,23,24,28)/t14-/m0/s1
InChIKeyIZLPVLBNRGPOHA-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CZ415 (CAS 1429639-50-8) Procurement Guide: ATP-Competitive mTOR Inhibitor with Validated Dual Complex Suppression


CZ415 (CAS 1429639-50-8) is a small-molecule ATP-competitive inhibitor of mammalian target of rapamycin (mTOR) kinase that suppresses both mTORC1 and mTORC2 complexes [1]. Unlike allosteric rapalogs that target only mTORC1 via FKBP12 binding, CZ415 binds directly to the mTOR ATP-binding pocket and demonstrates high selectivity (>1000-fold over a panel of 285 kinases) . The compound has been characterized in peer-reviewed primary literature for both in vitro and in vivo pharmacological properties [1].

PathwayDual mTORC1/mTORC2 kinase inhibition studies
MechanismATP-competitive mTOR probe; not allosteric rapalog
ContextKinase selectivity research workflow; supports target engagement assays

Why CZ415 Cannot Be Substituted with Rapamycin or Allosteric mTOR Inhibitors


Rapamycin and its analogs (rapalogs) are allosteric mTORC1-selective inhibitors that incompletely block downstream signaling and fail to suppress mTORC2, leading to compensatory AKT activation via loss of S6K-IRS1 negative feedback [1]. In contrast, CZ415 is an ATP-competitive inhibitor that directly targets the mTOR kinase domain, achieving dual suppression of both mTORC1 (pS6RP IC50 = 14.5 nM) and mTORC2 (pAKT IC50 = 14.8 nM) [2]. This mechanistic difference translates to distinct functional outcomes: in head-to-head cellular comparisons, CZ415 demonstrated superior anti-fibrotic efficacy on cell proliferation, migration, and collagen deposition compared to rapamycin in TGF-β1-treated human Tenon's fibroblasts [3]. Generic substitution with rapalogs would compromise experimental objectives requiring complete mTOR pathway blockade.

MechanismRapamycin and rapalogs are allosteric mTORC1-only inhibitors; mTORC2 suppression missing, leading to different pathway-response profiles.
EndpointLoss of mTORC2 blockade may trigger compensatory AKT activation, shifting cellular readouts relative to ATP-competitive inhibitors.
Cell modelAnti-fibrotic response in human Tenon's fibroblasts may not replicate with rapalogs; rapamycin-insensitive mTORC1/4E-BP1 axis remains active.

CZ415 Differential Evidence: Quantitative Performance Against Comparators and In-Class Benchmarks


Dual mTORC1/mTORC2 Suppression with Equivalent Potency at Sub-15 nM

CZ415 suppresses both mTORC1 and mTORC2 downstream signaling with near-identical potency, a critical differentiator from rapalogs which are inactive against mTORC2. In HEK293T cellular assays, CZ415 inhibited phosphorylation of S6RP (mTORC1 substrate) with IC50 = 14.5 nM and AKT Ser473 (mTORC2 substrate) with IC50 = 14.8 nM [1]. Rapamycin, by comparison, shows no inhibition of AKT Ser473 phosphorylation due to its allosteric, mTORC1-restricted mechanism [2].

Dual mTORC1/2 Potency
Head-to-head
pS6RP IC50 14.5 nM; pAKT IC50 14.8 nM
Supports dual pathway blockade assay context
HEK293T cells; rapamycin inactive against pAKT
mTOR signaling cancer biology immunology

Kinase Selectivity: >1000-Fold mTOR Preference Over 285 Kinases

CZ415 exhibits exceptional kinase selectivity, a key procurement criterion for experiments requiring clean pharmacological interpretation. Kd determination against mTOR was 6.3 nM, with >1000-fold selectivity over a broad panel of 285 kinases . Direct comparison against related lipid kinases showed minimal cross-reactivity: PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, AKT1, and ERK1/2 all exhibited IC50 values >10 μM , representing a >800-fold selectivity window relative to mTOR (IC50 = 12 nM) .

Kinase Selectivity
Data to verify
>1000-fold over 285 kinases; >800-fold vs PI3K isoforms
Kinase selectivity review; source-limited inference
Kd mTOR 6.3 nM; off-target IC50s >10 μM (supplier data)
kinase selectivity off-target profiling chemical biology

Oral Bioavailability: Moderate Clearance Enables In Vivo Dosing Without Formulation Complexity

CZ415 demonstrates favorable oral pharmacokinetic properties, distinguishing it from many ATP-competitive mTOR inhibitors that require intraperitoneal or intravenous administration. Rat PK studies showed moderate clearance and good oral bioavailability [1]. In anti-CD3 mouse models, oral CZ415 efficiently inhibited mTOR downstream signaling, and oral dosing produced significant anti-inflammatory effects in collagen-induced arthritis models [2]. In head and neck squamous cell carcinoma xenografts, oral gavage of CZ415 significantly inhibited tumor growth in nude mice [3].

Oral Bioavailability
Cross-study
Moderate clearance; oral target engagement in mouse models
Oral exposure-model context; reduces IP/IV dependency
Rat PK; CIA and xenograft oral dosing validated
pharmacokinetics in vivo pharmacology oral dosing

Superior Anti-Fibrotic Efficacy Versus Rapamycin in Direct Cellular Comparison

In a direct comparative study using TGF-β1-stimulated human Tenon's fibroblasts (HTFs), CZ415 demonstrated superior anti-fibrotic efficacy compared to rapamycin. CZ415 treatment resulted in greater reduction of cell proliferation, migration, and collagen deposition than rapamycin at equivalent concentrations [1]. The differential effect is attributed to CZ415's ability to inhibit the rapamycin-insensitive mTORC1/4E-BP1 axis, a signaling node that remains active under rapamycin treatment [1].

Anti-Fibrotic vs Rapamycin
Head-to-head
Greater reduction in proliferation, migration, collagen
Cell-model response context; rapamycin-insensitive axis targeted
Human Tenon's fibroblasts, TGF-β1 stimulated
fibrosis TGF-β signaling ophthalmology

First ATP-Competitive mTOR Inhibitor Validated in Collagen-Induced Arthritis Model

CZ415 is distinguished as the first ATP-competitive mTOR inhibitor to demonstrate in vivo efficacy in a semi-therapeutic collagen-induced arthritis (CIA) mouse model, a standard preclinical paradigm for rheumatoid arthritis [1]. The study reported significant anti-inflammatory effects following oral administration, validating the compound's utility for investigating mTOR pathophysiology in autoimmune and inflammatory disease contexts [1]. This disease model validation represents a unique benchmark not reported for other early ATP-competitive mTOR inhibitors such as Torin1 or PP242.

CIA Model Validation
Class-level
First ATP-competitive mTOR inhibitor with CIA efficacy data
Model-response endpoint context; unique among early ATP-site inhibitors
Oral dosing, semi-therapeutic collagen-induced arthritis model
autoimmunity inflammation rheumatoid arthritis

Immunosuppressive Activity Quantified in Primary Human Whole Blood Assay

CZ415's immunosuppressive capacity was quantified in a physiologically relevant human whole blood assay, measuring inhibition of IFNγ secretion following stimulation with IL-2, anti-CD3, and anti-CD28 antibodies. CZ415 inhibited IFNγ release with IC50 = 226 nM [1]. In isolated human CD4+ T cells, CZ415 suppressed proliferation with IC50 = 0.1 μM . In LPS-stimulated mouse bone marrow-derived macrophages, CZ415 dose-dependently inhibited pro-inflammatory cytokines: TNF-α (IC50 = 0.08 μM), IL-6 (IC50 = 0.12 μM), and IL-1β (IC50 = 0.15 μM) .

Immunosuppression Panel
Supporting
IFNγ IC50 226 nM; T cell prolif. IC50 0.1 μM; TNF-α IC50 0.08 μM
Supports primary cell-based immunosuppression assay context
Human whole blood, CD4+ T cells, mouse BMDMs
immunosuppression cytokine inhibition T cell biology

CZ415 Optimal Research Application Scenarios Based on Differentiated Performance Evidence


Complete mTORC1/mTORC2 Pathway Inhibition Studies

CZ415 is the appropriate selection for experiments requiring simultaneous blockade of both mTORC1 and mTORC2 signaling, as evidenced by near-equivalent cellular IC50 values of 14.5 nM for pS6RP (mTORC1) and 14.8 nM for pAKT (mTORC2) [1]. Unlike rapalogs, CZ415 prevents compensatory AKT activation that occurs with mTORC1-selective inhibition, making it essential for studies of feedback signaling, apoptosis resistance, or metabolic reprogramming where complete pathway suppression is required [2].

In Vivo Pharmacology Studies Requiring Oral Dosing

CZ415 is the preferred tool compound for chronic in vivo studies where oral administration is required to minimize animal stress and experimental variability. Rat PK characterization confirmed moderate clearance and good oral bioavailability, while mouse studies demonstrated target engagement following oral dosing in anti-CD3 and CIA models [3]. This differentiates CZ415 from many ATP-competitive mTOR inhibitors (e.g., Torin1, PP242) that exhibit poor oral bioavailability and require intraperitoneal or intravenous delivery routes.

Inflammatory and Autoimmune Disease Modeling

CZ415 is uniquely positioned for preclinical inflammatory disease research as the first ATP-competitive mTOR inhibitor with peer-reviewed efficacy in the collagen-induced arthritis (CIA) mouse model [3]. Supporting this application, CZ415 inhibits IFNγ secretion in stimulated human whole blood (IC50 = 226 nM), suppresses human CD4+ T cell proliferation (IC50 = 0.1 μM), and reduces pro-inflammatory cytokine production from macrophages (TNF-α IC50 = 0.08 μM; IL-6 IC50 = 0.12 μM; IL-1β IC50 = 0.15 μM) [1].

Fibrosis and TGF-β Signaling Research

Investigators studying fibrotic disease mechanisms should select CZ415 over rapamycin based on direct comparative data showing superior suppression of TGF-β1-induced cell proliferation, migration, and collagen deposition in human Tenon's fibroblasts [4]. The enhanced efficacy is mechanistically linked to CZ415's ability to inhibit the rapamycin-insensitive mTORC1/4E-BP1 axis, a signaling node that remains active and pathologically relevant under rapalog treatment [4].

Application
Selection Property
Validation Focus
Dual mTORC1/mTORC2 pathway inhibition studies
ATP-competitive mTOR inhibitor profile
Dual substrate phosphorylation endpoint review
Chronic oral in vivo pharmacology
Oral bioavailability and moderate clearance
Exposure-model validation; target engagement confirmation
Inflammatory/autoimmune disease model research
CIA model validation; cytokine inhibition profile
Model-response endpoints; immune cell function assays
TGF-β/fibrosis signaling research
Rapamycin-insensitive mTORC1/4E-BP1 targeting
Cell proliferation and matrix deposition endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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